molecular formula C10H10O3 B6602295 2-(1,3-dioxolan-2-yl)benzaldehyde CAS No. 59259-01-7

2-(1,3-dioxolan-2-yl)benzaldehyde

Cat. No.: B6602295
CAS No.: 59259-01-7
M. Wt: 178.18 g/mol
InChI Key: YNWFBJINYXHJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxolan-2-yl)benzaldehyde: is an organic compound with the molecular formula C10H10O3 . It is characterized by the presence of a benzaldehyde moiety attached to a 1,3-dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale acetalization processes with efficient water removal techniques. The use of molecular sieves or orthoesters can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(1,3-dioxolan-2-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzaldehyde derivatives

Comparison with Similar Compounds

    1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.

    Benzaldehyde: Lacks the 1,3-dioxolane ring but shares the aldehyde functional group.

    Acetals and Ketals: General class of compounds with similar cyclic structures.

Uniqueness: 2-(1,3-dioxolan-2-yl)benzaldehyde is unique due to its combination of a benzaldehyde moiety with a 1,3-dioxolane ring, providing distinct reactivity and stability compared to other aldehydes and acetals .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWFBJINYXHJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of sodium acetate (6.56 g, 0.08 mol) and pyridinium chlorochromate (17.2 g, 0.08 mol) in dry methylene chloride (200 ml) was cooled in an ice bath under a nitrogen atmosphere and treated with a solution of 2-(2-dioxolanyl)benzyl alcohol (9.6 g, 0.053 mol) in methylene chloride (25 ml) over a 15 minute period. The reaction was stirred at room temperature for 2 hours and diluted with ether (200 ml). The solid was collected and washed with ether, and the filtrate was washed with 5% NaHCO3 and brine and dried. The solution was evaporated to give the title aldehyde; 7.8 g (82%).
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
2-(2-dioxolanyl)benzyl alcohol
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxolan-2-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxolan-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.